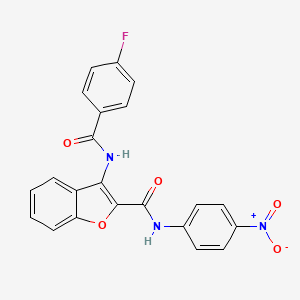

3-(4-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-fluorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN3O5/c23-14-7-5-13(6-8-14)21(27)25-19-17-3-1-2-4-18(17)31-20(19)22(28)24-15-9-11-16(12-10-15)26(29)30/h1-12H,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENGZHAJHXJGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic derivative belonging to the class of benzofuran carboxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{16}H_{13}F_{1}N_{3}O_{4}

- Molecular Weight : 344.29 g/mol

- Functional Groups : Benzamide, nitro group, and benzofuran moiety.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of benzamido phenylcarbamates were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Many of these compounds showed promising results, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies suggest that the incorporation of nitro groups into aromatic systems can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

- In Vivo Studies : A study conducted on a series of benzofuran derivatives demonstrated that compounds with similar structural features to this compound exhibited selective inhibition of cancer cell growth in vitro. The IC50 values indicated effective cytotoxicity against breast and colon cancer cell lines, supporting further investigation into their therapeutic potential .

- In Silico Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets, including COX-2 enzymes implicated in inflammation and cancer progression. The results indicated favorable interactions between the compound and active site residues, suggesting a mechanism for its biological activity .

Data Tables

Chemical Reactions Analysis

Reaction Scheme

A simplified reaction scheme for synthesizing this compound can be represented as follows:

-

Synthesis of Benzofuran :

-

React phenolic precursors with carboxylic acids under acidic conditions to form benzofuran derivatives.

-

-

Amidation :

-

Combine benzofuran derivatives with 4-fluorobenzoyl chloride or similar reagents in the presence of a base to produce the desired amide.

-

-

Nitration :

-

Treat the resulting amide with a nitrating agent to introduce the nitro group selectively.

-

Amidation Reactions

Amidation reactions are crucial for introducing amide functionalities into organic molecules. The mechanism typically involves:

-

Activation of Carboxylic Acid : The carboxylic acid is activated by forming an acyl chloride or using coupling agents that facilitate nucleophilic attack by amines.

-

Formation of Amide Bond : The nucleophile (amine) attacks the carbonyl carbon, leading to the formation of an amide bond while releasing a molecule of water.

Electrophilic Aromatic Substitution (Nitration)

The nitration process involves:

-

Protonation : The aromatic ring is protonated to enhance its electrophilicity.

-

Electrophilic Attack : The nitronium ion () generated from nitric acid attacks the aromatic ring, typically at positions that are activated by electron-donating groups or deactivated by electron-withdrawing groups.

Stability and Reactivity

The presence of both electron-withdrawing (nitro group) and electron-donating (fluoro group) substituents on the aromatic rings significantly affects their reactivity in subsequent chemical transformations.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anti-inflammatory | 10 | |

| Compound B | Anticancer | 5 | |

| Compound C | Antimicrobial | 15 |

Comparison with Similar Compounds

Structural Comparison with Similar Benzofuran Carboxamides

The compound’s structure can be compared to other benzofuran carboxamides with variations in substituents and biological activity. Key analogs include:

Table 1: Structural Features of Selected Benzofuran Carboxamides

Key Observations :

- The 4-fluorobenzamido moiety may improve metabolic stability and membrane permeability relative to non-fluorinated analogs, as seen in fluorinated benzofuran derivatives in antimicrobial studies .

Key Observations :

- The target compound’s synthesis may parallel methods used for N-(4-nitrophenyl)acetohydrazonoyl bromide derivatives, where nitro groups are introduced via nitration or direct coupling .

- Fluorinated analogs (e.g., 4-fluorophenyl derivatives in and ) often require careful handling of fluorinating agents or pre-fluorinated building blocks .

Table 3: Activity Profiles of Benzofuran Carboxamides

| Compound | Tested Activity | Results (vs. Controls) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | Antimicrobial (E. coli, B. mycoides) | 4 compounds showed MIC ≤ 12.5 µg/mL | [2] |

| Tacrine–benzofuran hybrids | Acetylcholinesterase inhibition (Alzheimer’s) | IC₅₀: 0.8–2.3 µM | [6] |

| N-(4-Fluorophenyl)methyl benzofuran-2-carboxamide | Not reported | Hypothesized antimicrobial/anticancer | [9] |

Key Observations :

- The nitro group in the target compound may enhance antimicrobial activity, as nitro-substituted thiadiazoles in showed superior efficacy against Gram-positive bacteria .

- Fluorine atoms often improve pharmacokinetic profiles; for example, 4-fluorophenyl derivatives in and are prioritized in drug design for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.